4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione is a new reagent for determination of ultra trace amounts of Thallium(III).
Brand Name: Vulcanchem
CAS No.: 883455-55-8
VCID: VC21353700
InChI: InChI=1S/C10H12N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3,(H,11,15)(H,12,16)
SMILES: CN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

CAS No.: 883455-55-8

Cat. No.: VC21353700

Molecular Formula: C10H12N4O2

Molecular Weight: 220.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione - 883455-55-8

Specification

CAS No. 883455-55-8
Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
IUPAC Name 4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
Standard InChI InChI=1S/C10H12N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3,(H,11,15)(H,12,16)
Standard InChI Key MMIRDFLZTSMUQF-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O
Canonical SMILES CN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O
Appearance Solid

Introduction

Chemical Identification and Structure

Basic Identification

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione belongs to the urazole family of compounds, characterized by a five-membered ring containing three nitrogen atoms and two carbonyl groups. The compound is registered with CAS number 883455-55-8 and exhibits distinct chemical properties that make it relevant for specialized applications .

Structural Characteristics

The molecular structure consists of a triazolidine-3,5-dione core (urazole) with a 4-dimethylaminophenyl substituent at the N-4 position. This structure can be visualized as a five-membered heterocyclic ring with three nitrogen atoms (at positions 1, 2, and 4) and two carbonyl groups (at positions 3 and 5), with the para-dimethylaminophenyl group attached to the nitrogen at position 4.

Table 1: Physical and Chemical Properties of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

PropertyDescription
CAS Number883455-55-8
Molecular FormulaC₁₁H₁₄N₄O₂
AppearanceSolid
Physical StateCrystalline powder
SolubilitySoluble in polar organic solvents (DMSO, DMF)
Acidic PropertiesNH groups with pKa ~5-7.5

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione typically follows established routes for preparing 4-substituted urazoles. Several synthetic pathways have been documented in the literature for similar compounds.

Semicarbazide Route

An alternative approach involves forming a semicarbazide intermediate, which is subsequently cyclized to form the urazole ring. This two-step process typically begins with:

  • Reaction of 4-(dimethylamino)aniline with an activated carbazate derivative

  • Cyclization of the resulting semicarbazide to form the urazole structure

This approach may offer milder conditions compared to the direct biurea method, potentially preserving the integrity of the dimethylamino group.

Specific Considerations for Dimethylamino Derivatives

The synthesis of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione presents particular challenges due to the electron-donating nature of the dimethylamino group. The literature notes that para-substituted anilines with electron-donating groups can be effectively converted to their corresponding urazoles, though yields may vary depending on the specific substituents .

Table 2: Potential Synthetic Routes for 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

Synthetic RouteStarting MaterialsReaction ConditionsAdvantages
Biurea CondensationBiurea, 4-(Dimethylamino)aniline hydrochloride200°C, removal of NH₃Established methodology
Semicarbazide Formation/CyclizationEthyl carbazate, 4-(Dimethylamino)anilineTwo-step, milder conditionsBetter functional group tolerance
Direct Urazole ModificationUrazole, Methylolamine derivativespH 7-8Potentially chemoselective approach

Chemical Reactivity and Transformations

Acidic Properties

Like other urazoles, 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione possesses acidic NH groups. The literature indicates that in urazoles, the hydrazide NH-moieties are more acidic (pKa ≈ 5) than the imide NH (pKa ≈ 7.5) . This differential acidity influences the compound's reactivity in various chemical transformations.

Oxidation to Triazolinedione

One of the most significant transformations of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione is its oxidation to the corresponding triazolinedione (TAD) derivative. The literature specifically mentions 4-[4-(dimethylamino)phenyl]-TAD as a "highly labile" reagent that is typically generated in situ rather than isolated .

Applications and Significance

Dienophile in Diels-Alder Reactions

Once oxidized to its TAD form, 4-[4-(Dimethylamino)phenyl]-1,2,4-triazoline-3,5-dione can serve as a powerful dienophile in Diels-Alder reactions. The electron-donating dimethylamino group likely modifies the reactivity profile compared to other TAD reagents, potentially offering unique selectivity patterns.

Specialized Applications

The dimethylamino substituent introduces specific electronic properties that may be advantageous in:

  • Click chemistry applications requiring controlled reactivity

  • Fluorescent probes, leveraging the potential fluorescence properties of the dimethylamino group

  • Specialized polymer chemistry applications where the electronic properties of the substituent offer advantages

Hazard TypeClassificationPrecautionary Measures
Acute Oral ToxicityCategory 4Avoid ingestion, wash thoroughly after handling
Skin IrritationCategory 2Wear protective gloves, avoid skin contact
Eye IrritationCategory 2AUse eye protection, avoid eye contact
Respiratory IrritationCategory 3Use in well-ventilated areas, respiratory protection if needed

Current Research Trends

Advanced Synthetic Methodologies

Current research likely focuses on developing more efficient and environmentally friendly synthetic routes to functionalized urazoles like 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione. These efforts aim to improve yields, reduce reaction temperatures, and minimize the use of hazardous reagents.

Structure-Activity Relationship Studies

Understanding how substituents like the dimethylamino group affect the reactivity and stability of urazoles and their corresponding TADs represents an active area of investigation. These studies help elucidate the electronic and steric effects that govern the compound's chemical behavior.

Novel Applications in Materials Science

The unique properties of functionalized TADs derived from compounds like 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione continue to be explored for applications in materials science, including:

  • Click chemistry approaches to polymer modification

  • Development of stimuli-responsive materials

  • Creation of functional surface coatings

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